Phenylserine, 3,4-dibenzyloxy-

CAS No.: 70561-66-9

Cat. No.: VC4124024

Molecular Formula: C23H23NO5

Molecular Weight: 393.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70561-66-9 |

|---|---|

| Molecular Formula | C23H23NO5 |

| Molecular Weight | 393.4 g/mol |

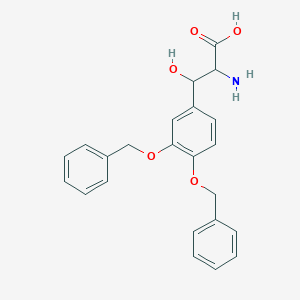

| IUPAC Name | 2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid |

| Standard InChI | InChI=1S/C23H23NO5/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17/h1-13,21-22,25H,14-15,24H2,(H,26,27) |

| Standard InChI Key | GZLRNTMXOXBIRR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3 |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3 |

Introduction

Structural and Chemical Properties

Molecular Architecture

3,4-Dibenzyloxyphenylserine (C₂₃H₂₃NO₅, molecular weight 393.44 g/mol) consists of a serine backbone substituted with a phenyl ring bearing benzyloxy groups at the 3- and 4-positions . The compound exists as a mixture of erythro and threo diastereomers due to the two stereocenters at the β-hydroxy and α-amino positions . The benzyl ether groups enhance the compound’s lipophilicity, rendering it soluble in organic solvents such as dichloromethane and ethyl acetate while limiting water solubility .

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₃H₂₃NO₅ | |

| Molecular Weight | 393.44 g/mol | |

| Stereoisomerism | Erythro and threo diastereomers | |

| Solubility | Organic solvents |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the benzyloxy protons (δ 4.8–5.2 ppm) and aromatic protons (δ 6.7–7.4 ppm) . High-performance liquid chromatography (HPLC) methods, as described in patent US4605759A, enable resolution of diastereomers, with retention times varying based on mobile phase composition . Mass spectrometry (MS) data from PubChem entries confirm the molecular ion peak at m/z 393.16 .

Synthetic Methodologies

Condensation with Phase Transfer Catalysis

The primary synthesis route involves the reaction of glycine with 3,4-dibenzyloxybenzaldehyde under alkaline conditions, facilitated by a phase transfer catalyst (PTC) . For instance, US4605759A reports yields exceeding 95% when using tetrabutylammonium hydrogen sulfate (0.01–2.0 g per 100 g glycine) in a water/organic solvent biphasic system . The PTC enhances interfacial reactivity, particularly when alkali concentrations are ≤1.5 equivalents relative to glycine .

Table 2: Representative Synthesis Conditions

| Parameter | Optimal Value | Source |

|---|---|---|

| Catalyst | Tetrabutylammonium hydrogen sulfate | |

| Solvent System | Water/toluene | |

| Reaction Temperature | 25–40°C | |

| Yield | 95.1% |

Hydrogenolysis for Deprotection

Post-synthesis, the benzyl groups are removed via catalytic hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere . This step yields 3,4-dihydroxyphenylserine, a precursor to biologically active molecules such as L-DOPA analogues . The reaction requires careful control of pressure (1–3 atm H₂) to avoid over-reduction of the aromatic ring .

Applications in Pharmaceutical Research

Intermediate for Neurotransmitter Analogues

3,4-Dibenzyloxyphenylserine’s deprotected form, 3,4-dihydroxyphenylserine, is structurally analogous to L-DOPA, a cornerstone in Parkinson’s disease therapy . The dibenzyloxy derivative serves as a protected intermediate in the synthesis of catecholamine derivatives, which modulate dopaminergic and adrenergic pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume